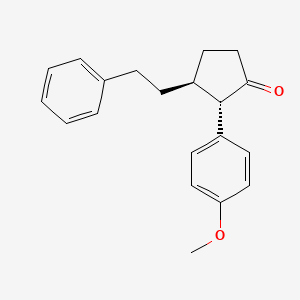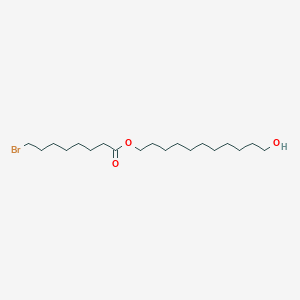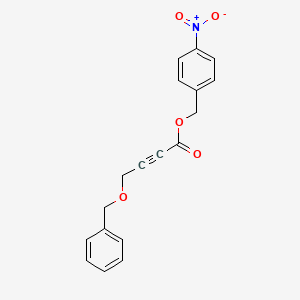
(2S,3S)-2-(4-methoxyphenyl)-3-(2-phenylethyl)cyclopentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S)-2-(4-methoxyphenyl)-3-(2-phenylethyl)cyclopentan-1-one is an organic compound that belongs to the class of cyclopentanones It is characterized by the presence of a cyclopentanone ring substituted with a 4-methoxyphenyl group and a 2-phenylethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-(4-methoxyphenyl)-3-(2-phenylethyl)cyclopentan-1-one can be achieved through several synthetic routes. One common method involves the use of a cyclopentanone derivative as the starting material. The synthetic route typically includes the following steps:
Formation of the cyclopentanone ring: This can be achieved through a cyclization reaction of a suitable precursor.
Introduction of the 4-methoxyphenyl group: This step involves the use of a Friedel-Crafts acylation reaction, where the cyclopentanone ring is reacted with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the 2-phenylethyl group: This can be achieved through a Grignard reaction, where the intermediate product is reacted with phenylethylmagnesium bromide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3S)-2-(4-methoxyphenyl)-3-(2-phenylethyl)cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
(2S,3S)-2-(4-methoxyphenyl)-3-(2-phenylethyl)cyclopentan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2S,3S)-2-(4-methoxyphenyl)-3-(2-phenylethyl)cyclopentan-1-one involves its interaction with specific molecular targets. The compound may exert its effects through binding to enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, leading to anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
(2S,3S)-2-(4-methoxyphenyl)-3-(2-phenylethyl)cyclopentan-1-ol: A similar compound with an alcohol group instead of a ketone group.
(2S,3S)-2-(4-methoxyphenyl)-3-(2-phenylethyl)cyclopentane: A similar compound with a fully saturated cyclopentane ring.
Uniqueness
(2S,3S)-2-(4-methoxyphenyl)-3-(2-phenylethyl)cyclopentan-1-one is unique due to its specific substitution pattern and the presence of both 4-methoxyphenyl and 2-phenylethyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
824390-78-5 |
|---|---|
Fórmula molecular |
C20H22O2 |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
(2S,3S)-2-(4-methoxyphenyl)-3-(2-phenylethyl)cyclopentan-1-one |
InChI |
InChI=1S/C20H22O2/c1-22-18-12-9-17(10-13-18)20-16(11-14-19(20)21)8-7-15-5-3-2-4-6-15/h2-6,9-10,12-13,16,20H,7-8,11,14H2,1H3/t16-,20-/m0/s1 |
Clave InChI |
UPUZAIQZLRXKSM-JXFKEZNVSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)[C@@H]2[C@H](CCC2=O)CCC3=CC=CC=C3 |
SMILES canónico |
COC1=CC=C(C=C1)C2C(CCC2=O)CCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyridinium, 1-[(6-methyl-4-oxo-4H-1-benzopyran-2-yl)methyl]-, iodide](/img/structure/B14221951.png)

![Piperidine, 1-[(4-methoxybenzoyl)oxy]-2,2,6,6-tetramethyl-](/img/structure/B14221956.png)


![1-[(Pentan-3-yl)oxy]octane](/img/structure/B14221967.png)
![1,2,6,7-Tetraoxaspiro[7.11]nonadecan-3-ol](/img/structure/B14221983.png)
![4-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2H-phthalazin-1-one](/img/structure/B14221999.png)

![4-Chloro-5-[(2-hydroxyethyl)amino]-N-(1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B14222004.png)

![Benzene, 1-[[1-ethenyl-5-(phenylmethoxy)pentyl]oxy]-3,5-dimethoxy-](/img/structure/B14222011.png)

![N-[3-(4-fluorobenzoyl)pentan-3-yl]-3-methoxy-2-methylbenzamide](/img/structure/B14222019.png)
